

6-Bromo-5-iodopyridin-2-amine molecular weight

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Compound of Interest

Compound Name: **6-Bromo-5-iodopyridin-2-amine**

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An In-depth Technical Guide to **6-Bromo-5-iodopyridin-2-amine**: Synthesis, Characterization, and Applications

Executive Summary: This technical guide provides a comprehensive overview of **6-Bromo-5-iodopyridin-2-amine**, a highly functionalized heterocyclic intermediate crucial for research and development in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol with mechanistic explanations, and explore its versatile applications, particularly in the construction of complex molecular architectures through selective cross-coupling reactions. This document is intended to serve as a primary resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical methodologies for the effective use of this valuable chemical building block.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, substituted pyridines are of paramount importance due to their prevalence in active pharmaceutical ingredients (APIs) targeting a wide spectrum of diseases.

[1] **6-Bromo-5-iodopyridin-2-amine** is a trifunctionalized pyridine scaffold that offers a unique combination of reactive sites: an amino group that modulates the electronic properties of the ring and can act as a nucleophile or directing group, and two distinct halogen atoms (bromine and iodine) that can be selectively functionalized.

The strategic placement of bromine and iodine atoms is particularly advantageous. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential, site-selective elaboration of the pyridine core.^[2] This capability is instrumental in accelerating the synthesis of complex molecular libraries and the development of novel therapeutic agents, including tyrosine kinase inhibitors for cancer chemotherapy.^[3] This guide will provide the core technical knowledge required to leverage the full synthetic potential of this versatile intermediate.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. **6-Bromo-5-iodopyridin-2-amine** is a solid at room temperature with a molecular formula of C₅H₄BrIN₂.^[4]

Table 1: Core Physicochemical Properties of 6-Bromo-5-iodopyridin-2-amine

Property	Value	Source(s)
Molecular Weight	298.91 g/mol	[5][6]
Molecular Formula	C ₅ H ₄ BrIN ₂	[4]
IUPAC Name	6-Bromo-5-iodopyridin-2-amine	[4]
CAS Number	1806995-70-9	[4]
Canonical SMILES	C1=C(C(=C(N=C1Br)N)I)	(Structure-based)
InChI Key	OYZOHRSCAESBER-UHFFFAOYSA-N	[5] (Isomer)
Appearance	Solid	

The structural arrangement of the substituents on the pyridine ring is key to its reactivity.

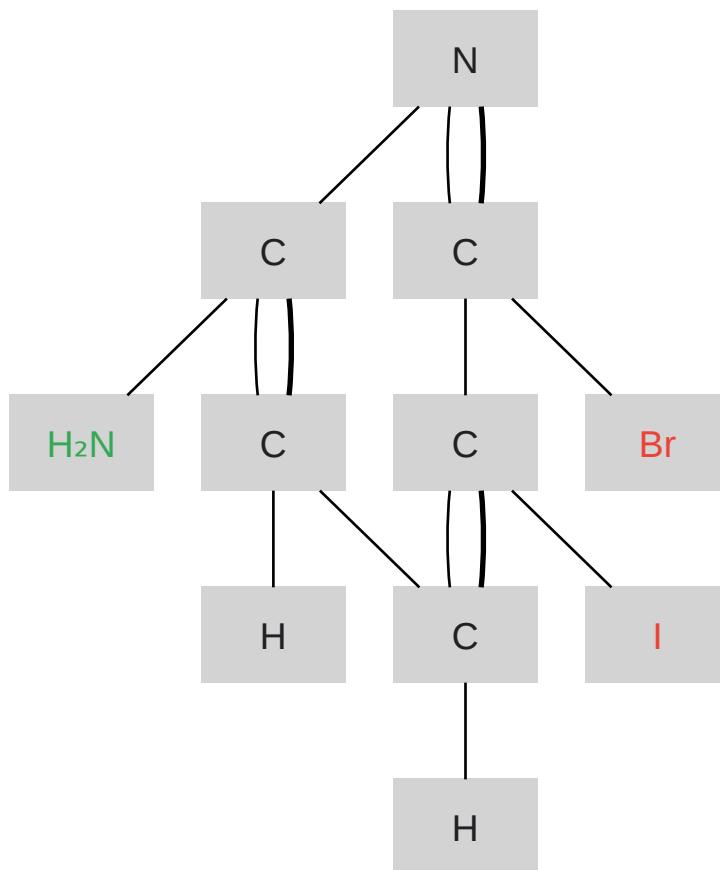


Figure 1: Molecular Structure of 6-Bromo-5-iodopyridin-2-amine

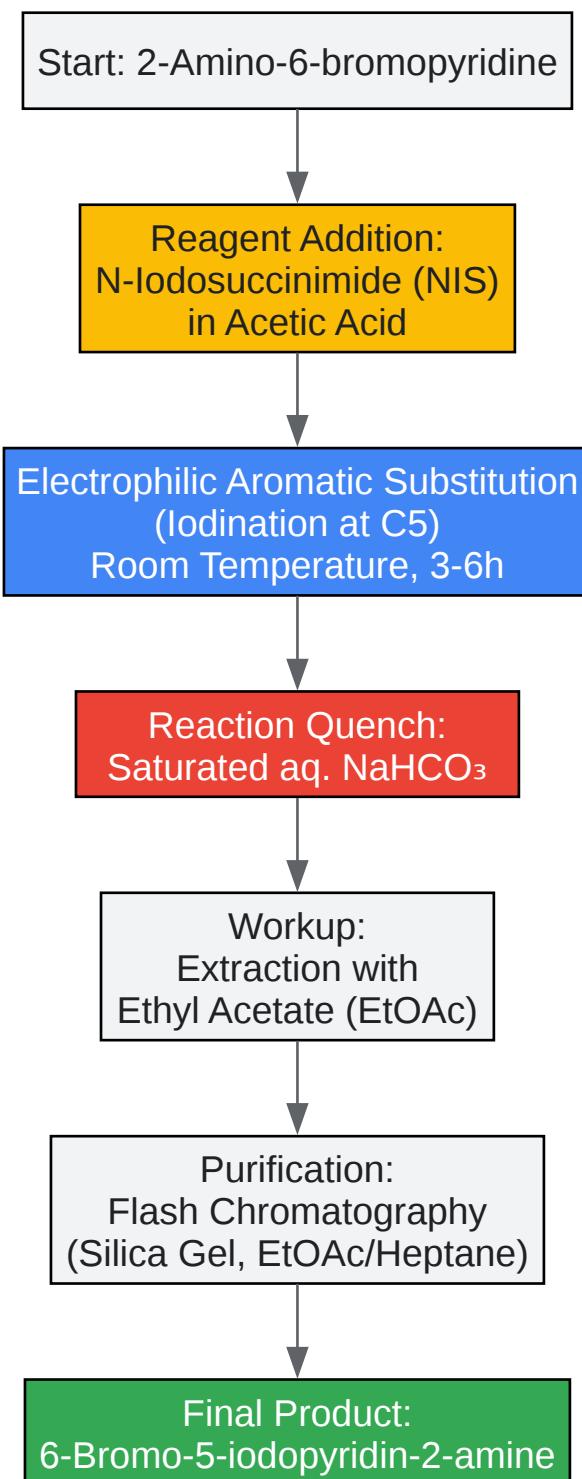
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Caption: Molecular structure of **6-Bromo-5-iodopyridin-2-amine**.

Synthesis and Mechanistic Insights

The synthesis of multi-halogenated aminopyridines requires a carefully controlled, regioselective approach. A common and scalable strategy involves the sequential halogenation of an aminopyridine precursor.[3][7] The electron-donating amino group (-NH₂) is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent directing effect must be managed to achieve the desired substitution pattern.

A plausible and efficient synthesis of **6-Bromo-5-iodopyridin-2-amine** starts from the commercially available 2-amino-6-bromopyridine. The workflow involves a regioselective iodination at the C5 position.



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Caption: Synthetic workflow for **6-Bromo-5-iodopyridin-2-amine**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the halogenation of aminopyridines.[\[8\]](#)

Objective: To synthesize **6-Bromo-5-iodopyridin-2-amine** via regioselective iodination.

Materials:

- 2-Amino-6-bromopyridine (1.0 eq)
- N-Iodosuccinimide (NIS) (1.05 eq)
- Acetic Acid (AcOH)
- Ethyl Acetate (EtOAc)
- Heptane
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel

Procedure:

- Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in acetic acid (0.1 M concentration), add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.
 - Causality: Acetic acid serves as a solvent and a mild acid catalyst that protonates the pyridine nitrogen, further activating the ring towards electrophilic attack. NIS is a mild and effective source of an electrophilic iodine (I^+).
- Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO_3 . Continue stirring until gas evolution ceases.

- Causality: This step neutralizes the acetic acid catalyst and quenches any unreacted NIS.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane (e.g., 0% to 50% EtOAc).
 - Trustworthiness: This purification step is critical to remove any unreacted starting material, succinimide byproduct, or potential regioisomers, ensuring the high purity of the final product.
- Characterization: Collect the fractions containing the desired product and concentrate to yield **6-Bromo-5-iodopyridin-2-amine** as a solid. Confirm the structure and purity using 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous characterization is essential for validating the successful synthesis of the target compound. The following data are predicted based on the structure and known values for similar compounds.[\[8\]](#)

Table 2: Expected Spectroscopic Data for **6-Bromo-5-iodopyridin-2-amine**

Technique	Expected Observations
¹ H NMR	Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two coupled protons at the C3 and C4 positions. A broad singlet for the -NH ₂ protons (approx. 5.0-6.0 ppm), which may exchange with D ₂ O.
¹³ C NMR	Five distinct signals in the aromatic region (approx. 90-160 ppm). The carbon atoms attached to the halogens (C5, C6) and the amino group (C2) will show characteristic shifts.
Mass Spec (ESI)	A characteristic isotopic pattern for a compound containing one bromine atom (¹⁹ Br/ ⁸¹ Br in ~1:1 ratio). Expected [M+H] ⁺ at m/z ≈ 298.8 and 300.8.

Applications in Drug Discovery and Organic Synthesis

The primary utility of **6-Bromo-5-iodopyridin-2-amine** lies in its capacity for sequential, site-selective functionalization, making it a powerful building block in modern drug discovery.[\[1\]](#)

Sequential Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to first perform a reaction at the C5 position (iodine) under milder conditions, leaving the C6 position (bromine) intact for a subsequent, more forcing reaction. A prime example is the sequential Suzuki-Miyaura cross-coupling.[\[2\]](#)

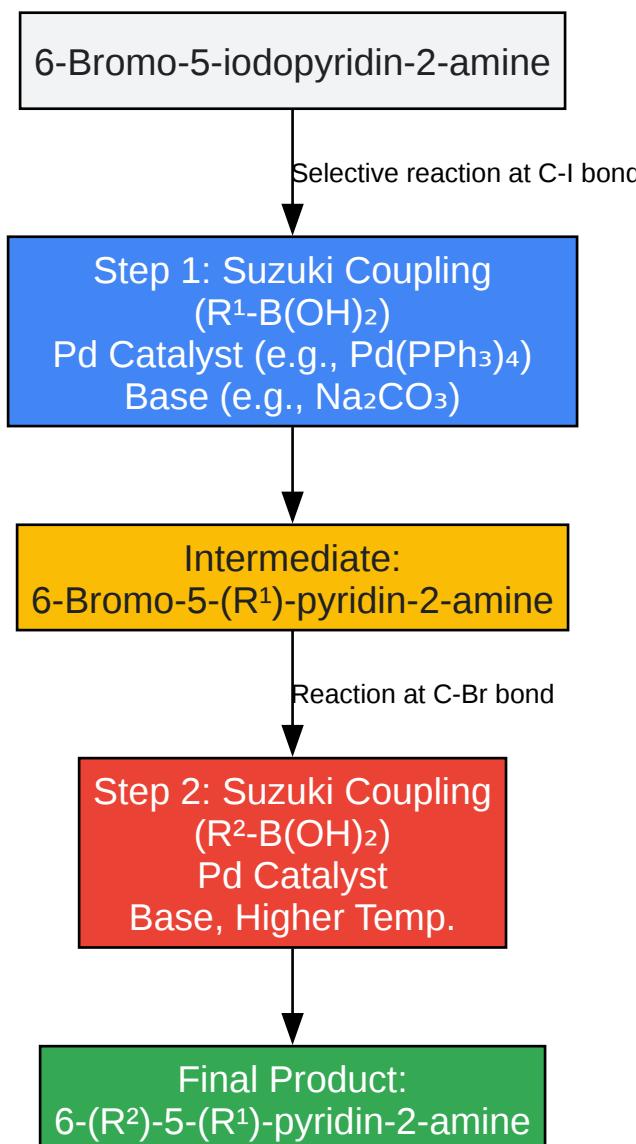


Figure 3: Sequential Suzuki Cross-Coupling Application

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Caption: Use of the title compound in sequential synthesis.

This strategy allows for the controlled and convergent assembly of highly substituted pyridine cores, which are featured in a variety of biologically active molecules, including:

- Oncology: As key intermediates for potent kinase inhibitors, such as those targeting KRAS G12C.^[9]
- Infectious Diseases: In the synthesis of novel antimalarial agents.^[2]

Safety and Handling

As with any laboratory chemical, proper handling of **6-Bromo-5-iodopyridin-2-amine** is essential. Based on data for isomeric compounds, it should be treated as a hazardous substance.[\[5\]](#)

- GHS Hazard Classification:
 - H302: Harmful if swallowed (Acute Toxicity, Oral).[\[5\]](#)
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301+P317: IF SWALLOWED: Get medical help.[\[5\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

6-Bromo-5-iodopyridin-2-amine is more than just a chemical; it is a versatile tool for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable intermediate. For researchers and drug development professionals, mastering the chemistry of this building block opens pathways to novel molecular architectures and the potential for groundbreaking therapeutic discoveries.

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References

- 1. nbinno.com [nbinno.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. ijssst.info [ijssst.info]
- 4. chemscene.com [chemscene.com]
- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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